molecular formula C19H19FN4O4 B2354805 4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)piperidine-1-carboxamide CAS No. 1904019-98-2

4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)piperidine-1-carboxamide

Cat. No.: B2354805
CAS No.: 1904019-98-2
M. Wt: 386.383
InChI Key: IBIGUDKPKQXYPS-UHFFFAOYSA-N
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Description

4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)piperidine-1-carboxamide is a synthetic organic compound featuring a quinazolinone core, a piperidine ring, and a furan moiety. Its unique structure makes it of interest in several scientific and industrial applications, particularly in fields like medicinal chemistry and material science.

Preparation Methods

Synthetic routes and reaction conditions: : The synthesis of this compound involves multi-step organic reactions, starting with the formation of the quinazolinone core. Typically, this can be achieved via the condensation of an anthranilic acid derivative with a urea or thiourea under acidic or basic conditions. Further, the introduction of the fluoro substituent is done via electrophilic fluorination using reagents like Selectfluor. The piperidine ring can be introduced through nucleophilic substitution reactions, using appropriate piperidine derivatives. Lastly, coupling the furan-2-ylmethyl group involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Sonogashira coupling.

Industrial production methods: : On an industrial scale, the production of such compounds typically involves optimizing each synthetic step for higher yields and purity while maintaining cost-efficiency. This includes batch processing and continuous flow techniques to ensure reproducibility and scalability.

Chemical Reactions Analysis

Types of reactions it undergoes: : The compound can undergo a variety of chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Common reagents and conditions used in these reactions

  • Oxidation: Performed using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions.

  • Reduction: Achieved using hydrogenation techniques with catalysts like palladium on carbon (Pd/C) or chemical reducing agents like lithium aluminum hydride (LiAlH4).

  • Nucleophilic substitution: Utilizes bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate nucleophiles, facilitating the substitution.

Major products formed from these reactions: : The major products vary depending on the reaction type but typically involve the transformation of the functional groups attached to the core structure, such as converting the piperidine ring to its hydroxyl derivative via oxidation or reducing the quinazolinone core to a dihydroquinazoline.

Scientific Research Applications

This compound finds applications in numerous scientific fields:

  • Chemistry: : Used as a building block for synthesizing more complex molecules, especially in the development of functional materials.

  • Biology: : Investigated for its biological activity, such as enzyme inhibition, due to its structural similarity to certain biologically active natural products.

  • Medicine: : Potential therapeutic agent in drug discovery, specifically for its anticancer and antimicrobial properties, owing to the presence of the quinazolinone moiety.

  • Industry: : Utilized in the development of advanced materials, such as polymers and catalysts, due to its versatile reactivity.

Mechanism of Action

The compound's mechanism of action involves interacting with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit enzymes by mimicking their natural substrates, thereby blocking the active site. Additionally, the furan and piperidine groups enhance its binding affinity and specificity towards these targets. This interaction can disrupt normal cellular processes, leading to the compound's observed biological effects.

Similar compounds

  • 6-fluoroquinazolinone derivatives

  • N-aryl piperidine carboxamides

  • Furan-2-ylmethyl substituted amides

Uniqueness: : What sets this compound apart is its unique combination of a fluoro-substituted quinazolinone core with a piperidine ring and a furan moiety. This specific arrangement of functional groups confers distinct physicochemical properties, such as increased lipophilicity and enhanced binding specificity, making it a valuable candidate for various applications.

Hopefully, that gives you a comprehensive overview of 4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)piperidine-1-carboxamide. Got another compound in mind, or any questions about this one?

Properties

IUPAC Name

4-(6-fluoro-2,4-dioxo-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O4/c20-12-3-4-16-15(10-12)17(25)24(19(27)22-16)13-5-7-23(8-6-13)18(26)21-11-14-2-1-9-28-14/h1-4,9-10,13H,5-8,11H2,(H,21,26)(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIGUDKPKQXYPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O)C(=O)NCC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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